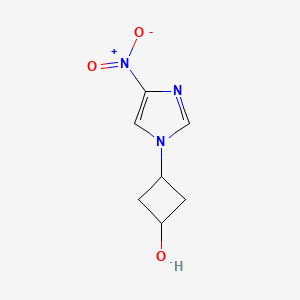

3-(4-nitro-1H-imidazol-1-yl)cyclobutanol

Übersicht

Beschreibung

3-(4-nitro-1H-imidazol-1-yl)cyclobutanol is a versatile chemical compound with a unique structure that includes a cyclobutanol ring and a nitroimidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The introduction of the nitro group can be achieved through nitration reactions using reagents such as nitric acid or nitrogen dioxide. The cyclobutanol ring can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of 3-(4-nitro-1H-imidazol-1-yl)cyclobutanol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-nitro-1H-imidazol-1-yl)cyclobutanol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium or platinum catalyst.

Reduction: Nitric acid or nitrogen dioxide for nitration.

Substitution: Electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, oxides, and various substituted imidazole compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

3-(4-nitro-1H-imidazol-1-yl)cyclobutanol serves as a versatile building block in organic synthesis. Its unique cyclobutane structure allows for the development of more complex molecular architectures, which can be tailored for specific applications in pharmaceuticals and materials science.

Biological Applications

Biochemical Probes

This compound is being investigated for its potential as a biochemical probe. The nitroimidazole moiety is known for its ability to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, making it a candidate for studying various biological pathways .

Antimicrobial Properties

Research indicates that derivatives of nitroimidazoles, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of drug-resistant strains of Helicobacter pylori, highlighting their potential in treating infections where traditional antibiotics fail .

Anticancer Activity

The compound's mechanism of action involves cytotoxic effects on cancer cells, making it a subject of interest in cancer research. The bioreductive activation process can lead to selective toxicity towards hypoxic tumor cells, which are often resistant to conventional therapies.

Medical Applications

Therapeutic Development

this compound is being explored for its therapeutic properties. Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development aimed at overcoming resistance mechanisms in pathogens and tumors .

Industrial Applications

Material Science

In industrial chemistry, this compound is utilized in the development of new materials and catalysts. Its unique properties can enhance the performance of various chemical processes, contributing to more efficient production methods in chemical manufacturing.

Table 1: Antimicrobial Activity of Nitroimidazole Derivatives

| Compound Name | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 27 | |

| This compound | S. aureus | 32 | |

| Hybrid Compound A | H. pylori (metronidazole-resistant) | 30 |

Table 2: Potential Therapeutic Properties

| Application Area | Compound Activity | Findings |

|---|---|---|

| Antimicrobial | Effective against resistant strains | Demonstrated significant inhibition in vitro |

| Anticancer | Cytotoxic effects on tumor cells | Selective toxicity observed under hypoxic conditions |

Wirkmechanismus

The mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)cyclobutanol involves its interaction with specific molecular targets and pathways. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

3-(4-nitro-1H-imidazol-1-yl)cyclobutanol can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While these compounds share the nitroimidazole core, this compound is unique due to the presence of the cyclobutanol ring, which may confer distinct chemical and biological properties. Similar compounds include:

- Metronidazole

- Tinidazole

- Ornidazole

These compounds are known for their antimicrobial properties, but the unique structure of this compound may offer additional or enhanced activities in various applications.

Biologische Aktivität

3-(4-nitro-1H-imidazol-1-yl)cyclobutanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₉N₃O₃

- CAS Number : 716316-17-5

- Molecular Weight : 183.16 g/mol

The compound contains a nitro group attached to an imidazole ring, which is known to influence its biological activity.

The biological activity of this compound appears to be linked to its interaction with various biological targets, particularly in the context of neurodegenerative disorders and cancer therapies. Research indicates that imidazole derivatives often exhibit anti-inflammatory and neuroprotective effects, likely due to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Synergistic Effects with Chemotherapeutics : Research indicated that combining this compound with conventional chemotherapeutics enhances their efficacy, potentially allowing for lower doses and reduced side effects.

Neuroprotective Effects

The compound has shown promise in models of neurodegeneration:

- Reduction of Neuroinflammation : Studies suggest that this compound can decrease levels of pro-inflammatory cytokines in neuronal cultures, indicating a protective effect against neuroinflammatory processes associated with diseases like Alzheimer's.

- Protection Against Oxidative Stress : The compound exhibits antioxidant properties, which may help in mitigating oxidative damage in neuronal cells.

Case Studies

Eigenschaften

IUPAC Name |

3-(4-nitroimidazol-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-6-1-5(2-6)9-3-7(8-4-9)10(12)13/h3-6,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWKOPMBUZHCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621711, DTXSID901235055 | |

| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanol, 3-(4-nitro-1H-imidazol-1-yl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716316-17-5, 1364663-41-1 | |

| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanol, 3-(4-nitro-1H-imidazol-1-yl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.